molecular formula C15H20N4O2 B8797112 Ethyl 4-(1H-benzimidazol-2-ylamino)piperidine-1-carboxylate CAS No. 73734-07-3

Ethyl 4-(1H-benzimidazol-2-ylamino)piperidine-1-carboxylate

Cat. No. B8797112
M. Wt: 288.34 g/mol
InChI Key: IMLIPHSGYFXWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04634704

Procedure details

A mixture of 28 parts of ethyl 4-[[(2-aminophenyl)aminothioxomethyl]amino]-1-piperidinecarboxylate, 112 parts of iodomethane and 240 parts of ethanol was stirred and refluxed for 8 hours. The reaction mixture was evaporated and the residue was taken up in water. The whole was alkalized with ammonium hydroxide and the product was extracted with dichloromethane. The extract was dried, filtered and evaporated. The residue was crystallized from a mixture of 2-propanol and 2,2'-oxybispropane. The product was filtered off and dried, yielding 7 parts (28%) of ethyl 4-(1H-benzimidazol-2-yl-amino)-1-piperidinecarboxylate (41).
[Compound]
Name
28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-[[(2-aminophenyl)aminothioxomethyl]amino]-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]([NH:11][CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:14][CH2:13]1)=S.IC>C(O)C>[NH:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=[C:9]1[NH:11][CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:14][CH2:13]1

Inputs

Step One
Name
28
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 4-[[(2-aminophenyl)aminothioxomethyl]amino]-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)NC(=S)NC1CCN(CC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from a mixture of 2-propanol and 2,2'-oxybispropane
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)NC2CCN(CC2)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.